
KSCM-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KSCM-5 is a ligand of the sigma receptor.
Aplicaciones Científicas De Investigación
General Circulation Models (GCMs) and Climate Studies
General Circulation Models (GCMs) are crucial in climate change studies and impact assessments. The performance of these models, especially in simulating climate variables, varies significantly across different regions. A study by Abbasian et al. (2019) evaluated the Coupled Model Intercomparison Project phase 5 (CMIP5) GCMs for their effectiveness in simulating temperature and precipitation over Iran. This research is valuable for climate and hydrometeorological studies, aiding water resource planners and managers in selecting appropriate GCMs.
Shared-Memory and Data-Parallel Execution in Computing
Shared-memory and data-parallel programming models are essential paradigms for scientific applications, providing high-level program abstractions and simplifying coding and debugging processes. Zhang & Sun (1999) conducted a study comparing execution patterns in shared-memory models (KSR-1) and data-parallel models (CM-5). This research highlights the differences in execution and overhead patterns between these models and is critical for choosing the appropriate architecture for scientific computations.
Atmospheric General Circulation Model Development
The development of atmospheric general circulation models, such as the GEOS-5 AGCM used in the NASA Global Modeling and Assimilation Office, is crucial for various applications. Molod et al. (2014) detailed changes in parameterizations from the original MERRA reanalysis to the MERRA2 version, showing significant improvements in simulated climate. This model is utilized in different resolutions for a variety of applications, from reanalysis to real-time weather prediction and coupled atmosphere-chemistry simulations.
Impact of Scientist–Teacher Collaborative Models in Education
The collaboration between K-12 teachers and higher education or professional scientists, such as the High Scope Program in Taiwan, has been shown to positively affect students' scientific competency and interest. Shein & Tsai (2015) explored the effects of a scientist–teacher collaborative model (STCM) in high school science curriculum reform, finding significant improvements in students' scientific understanding and interest, demonstrating the value of such collaborations in science education.
Multiprocessor Performance Predictions in Computing
In computing, accurately predicting multiprocessor performance is crucial for efficient application deployment. Xu, Zhang, & Sun (1996) presented a methodology using a graph model and experimental measurements to predict the performance of large applications on parallel architectures. This study is instrumental in understanding performance in shared-memory and data-parallel architectures, helping to optimize computational resources in scientific research.
Propiedades
Número CAS |
1415247-18-5 |
|---|---|
Nombre del producto |
KSCM-5 |
Fórmula molecular |
C24H28N2O2 |
Peso molecular |
376.5 |
Nombre IUPAC |
3-Methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H28N2O2/c1-19-21-13-6-7-14-22(21)28-23(19)24(27)26(20-11-4-2-5-12-20)18-10-17-25-15-8-3-9-16-25/h2,4-7,11-14H,3,8-10,15-18H2,1H3 |
Clave InChI |
CTMDNCSJPPQMLF-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C)C2=CC=CC=C2O1)N(C3=CC=CC=C3)CCCN4CCCCC4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
KSCM-5; KSCM 5; KSCM5; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



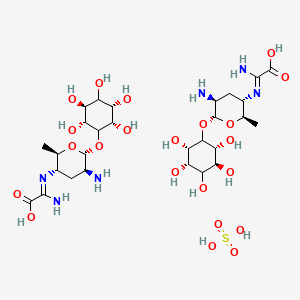
![3,4-Dihydro-9-hydroxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one](/img/structure/B608308.png)
![methyl (3Z)-3-[[[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]amino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B608310.png)
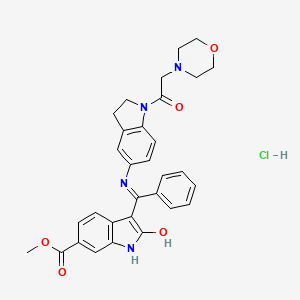

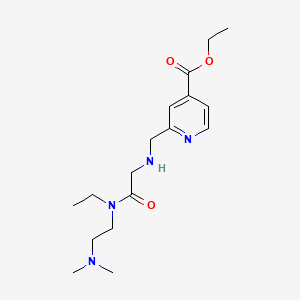

![4,6-dichloro-N-[4-(4-fluorophenyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B608326.png)
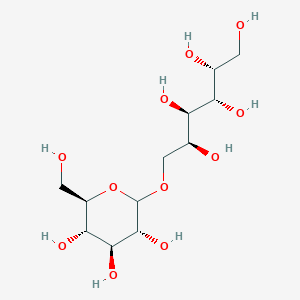
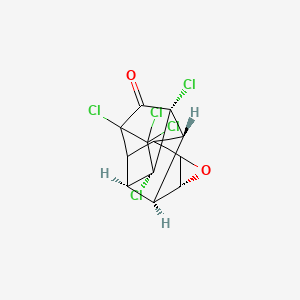
![4-(4-{4-[4-({(2R,4S)-2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-oxobutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B608329.png)